Enprofylline

Catalog No.
S527190
CAS No.
41078-02-8
M.F
C8H10N4O2
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enprofylline

CAS Number

41078-02-8

Product Name

Enprofylline

IUPAC Name

3-propyl-7H-purine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)

InChI Key

SIQPXVQCUCHWDI-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
5.68e+00 g/L

Synonyms

Enprofylline; 3-Propylxanthine; 3-n-Propylxanthine; Enprofyllinum; Enprofilina; 3-propylxanthine; enprofylline;

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2

Description

The exact mass of the compound Enprofylline is 194.08038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200 mg/l5.68e+00 g/l>29.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A2b Adenosine Receptor Antagonist:

Enprofylline acts as an antagonist for the A2b adenosine receptor. Adenosine receptors are a family of G protein-coupled receptors found in various tissues throughout the body. The A2b subtype plays a role in regulating smooth muscle contraction, inflammation, and platelet aggregation []. By blocking this receptor, enprofylline may have implications for conditions involving these processes.

Investigating Bronchodilation:

Early research explored enprofylline's potential as a bronchodilator, a medication that relaxes the airways in the lungs. This was due to its ability to antagonize the A2b adenosine receptor, which can cause airway constriction []. However, further studies haven't shown significant bronchodilatory effects compared to established medications.

Neuroprotective Potential:

Some research suggests enprofylline might have neuroprotective properties. Studies have investigated its effects in models of brain ischemia (stroke) and neurodegenerative diseases like Alzheimer's disease. The mechanism for this potential benefit is thought to involve its interaction with adenosine receptors and other pathways that influence neuronal survival [, ]. However, more research is needed to determine its efficacy in humans.

Other Areas of Investigation:

Enprofylline has been explored in various other scientific research areas. These include studies on:

  • Cardiac function: Investigating its impact on heart muscle contractility.
  • Radioprotective effects: Assessing its potential to protect cells from radiation damage [].

Enprofylline is a synthetic derivative of theophylline, classified as a dimethylxanthine compound. Its chemical formula is C8H10N4O2C_8H_{10}N_4O_2, and it is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Enprofylline acts primarily as a competitive nonselective phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, enhancing various physiological responses .

Enprofylline's primary mechanism of action is believed to involve inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP) []. Increased cAMP levels relax smooth muscle cells in the airways, leading to bronchodilation and improved breathing [].

Enprofylline's primary mechanism involves the inhibition of phosphodiesterase enzymes, which are responsible for the hydrolysis of cAMP. By inhibiting these enzymes, enprofylline increases cAMP levels, leading to enhanced relaxation of bronchial smooth muscle and decreased blood viscosity due to reduced plasma fibrinogen concentrations . The compound also exhibits interactions with various receptors, including adenosine receptors, although its activity as an adenosine receptor antagonist is relatively weak compared to its phosphodiesterase inhibition .

Enprofylline demonstrates significant biological activity as a bronchodilator. Studies indicate that it has a potency approximately 2.3 times greater than that of theophylline in inducing relaxation of airway smooth muscle . Additionally, it has been noted for its relatively low incidence of severe adverse effects, such as seizures, which are commonly associated with theophylline . This makes enprofylline a potentially safer alternative in certain therapeutic contexts.

The synthesis of enprofylline typically involves the modification of theophylline or other xanthine derivatives through alkylation processes. Specific methods may include:

  • Alkylation: Introducing a propyl group at the 3-position of the xanthine ring.
  • Purification: Following synthesis, enprofylline can be purified using crystallization or chromatography techniques to achieve the desired purity for pharmaceutical applications .

Enprofylline is primarily used in the treatment of respiratory diseases such as:

  • Asthma: It helps alleviate bronchoconstriction.
  • Chronic Obstructive Pulmonary Disease: It improves airflow and reduces symptoms associated with this condition.
    Despite its potential benefits, clinical development has faced challenges due to concerns regarding hepatic toxicity .

Research on enprofylline has shown that it can interact with various biological pathways:

  • Phosphodiesterase Inhibition: This leads to increased cAMP levels and enhanced cellular responses.
  • Adenosine Receptor Interaction: Although it has some antagonistic effects on adenosine receptors, these are less pronounced compared to its phosphodiesterase activity .
  • Platelet Activity: Enprofylline has been shown to antagonize certain stimulatory effects on platelet adenylate cyclase activity, indicating potential implications in cardiovascular health .

Enprofylline shares structural and functional similarities with several other xanthines and bronchodilators. Here are some notable compounds:

CompoundChemical FormulaKey Features
TheophyllineC7H8N4O2C_7H_8N_4O_2Traditional bronchodilator; can cause seizures
CaffeineC8H10N4O2C_8H_{10}N_4O_2Stimulant; less potent as a bronchodilator
AminophyllineC15H20N4O4C_{15}H_{20}N_4O_4Combination of theophylline and ethylenediamine
DyphyllineC12H14N4O3C_{12}H_{14}N_4O_3Less toxic; used in asthma management

Uniqueness of Enprofylline:

  • Enprofylline is distinguished by its higher potency as a bronchodilator compared to theophylline while exhibiting fewer severe side effects. Its specific action profile as a phosphodiesterase inhibitor sets it apart from other xanthines like caffeine and aminophylline .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.08037557 g/mol

Monoisotopic Mass

194.08037557 g/mol

Heavy Atom Count

14

LogP

0.33
0.33 (LogP)
-0.2

Appearance

Solid powder

Melting Point

287-289 °C
287 - 289 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DT7DT5E518

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the management of symptoms of asthma. Also used in the treatment of peripheral vascular diseases and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.

Pharmacology

Enprofylline is a synthetic dimethylxanthine derivative structurally related to theophylline and caffeine. It antagonizes erythrocyte phosphodiesterase, increasing cAMP activity.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Irritant

Other CAS

41078-02-8

Absorption Distribution and Excretion

Rapidly absorbed from the digestive tract

Wikipedia

Enprofylline

Biological Half Life

1.9 hours

Dates

Modify: 2023-08-15

Possible involvement of organic anion and cation transporters in renal excretion of xanthine derivatives, 3-methylxanthine and enprofylline

Masayuki Nadai, Miki Kato, Hideo Yoshizumi, Masao Kimura, Shunsuke Kurono, Fumie Abe, Hiroko Saito, Takaaki Hasegawa
PMID: 17897683   DOI: 10.1016/j.lfs.2007.07.032

Abstract

Whether organic anion and cation transporters are involved in the renal excretion of xanthine derivatives, 3-methylxanthie and enprofylline, remains unclear. In this study, we have investigated the effects of typically predominant substrates for organic anion and cation transporters on the tubular secretion of 3-methylxanthine and enprofylline in rats. In the renal clearance experiments using typical substrates for organic anion transporters, probenecid and p-aminohippurate, probenecid (20 mg/kg), but not p-aminohippurate (100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. The typical substrates for organic cation transport systems, tetraethylammonium (30.6 mg/kg) and cimetidine (50 or 100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. These results suggest that the renal secretory transport of 3-methylxanthine and enprofylline are mediated by probenecid-, cimetidine- and tetraethylammonium-sensitive transport systems. Uric acid, an organic anion, significantly inhibited the renal secretion of 3-methylxanthine, but not enprofylline, suggesting that the renal tubular transport of 3-methylxanthine is also mediated via uric acid-sensitive transport system. These findings suggest the possibility that both organic anion and cation transporters are, at least, involved in the renal tubular transport of 3-methylxanthine and enprofylline in rats.


Theophylline inhibits the differentiation of human monocyte into dendritic cell potentially via adenosine receptor antagonism

K Yasui, Y Kondo, T Wada, M Yashiro, M Tsuge, T Morishima
PMID: 20085598   DOI: 10.1111/j.1365-2222.2009.03365.x

Abstract

Theophylline has an anti-inflammatory action that may account for its clinical effectiveness in the reduction of inflammatory cells in the airways. Dendritic cells (DCs) are professional antigen-presenting cells, capable of priming naïve T cells, and play key roles in the activation of immune responses in asthma.
The purpose of this study was to investigate the effects of theophylline on human monocyte differentiation into DCs and whether this involved antagonism of adenosine receptors.
Peripheral human blood monocytes were cultured in the presence of granulocyte/macrophage-colony stimulating factor and IL-4 to induce DC differentiation. The cells were incubated with theophylline, KF17837 (a selective A2a receptor antagonist) and enprofylline (A2b receptor antagonist) and co-incubated with selective adenosine A1 and A2a receptor agonists, a phosphodiesterase inhibitor (rolipram) and adenosine deaminase (ADA) to determine their effects on DC differentiation. In addition, depletion of adenosine receptors by small interfering RNA (siRNA) was also examined.
Monocytes differentiated into myeloid DCs in the culture system. The number of DCs was remarkably reduced by 60-70% when theophylline was administered at a therapeutic concentration. This effect was concentration-dependently exacerbated, was partly mediated by cellular apoptosis and was effectively reversed by the addition of the A1 agonists [2-chloro-N(6)-cyclopentyladenosin, N(6)-cyclohexyladenosine, and N-ethylcarboxamidoadenosine (NECA)] or the A2a agonist (CGS-21680, NECA). The depletion of the adenosine A1 receptor by siRNA and addition of ADA remarkably reduced DC differentiation. Meanwhile, both enprofylline and rolipram had little effect.
Our findings suggest that the adenosine A1 (and possibly coordinated with A2a) receptors contribute to DC differentiation and survival. These findings provide further evidence that theophylline has an anti-inflammatory action in bronchial asthma.


Purinergic substances promote murine keratinocyte proliferation and enhance impaired wound healing in mice

Michael Braun, Karin Lelieur, Manfred Kietzmann
PMID: 16630104   DOI: 10.1111/j.1743-6109.2006.00105.x

Abstract

As membrane-bound receptors for adenosine, purines, and pyrimidines, purinoceptors are expressed in nearly all cell types throughout the mammalian organism. Previous studies showed that purinoceptors are involved in the regulation of proliferation and differentiation of most target cells. The present study was performed to elucidate their role in keratinocyte proliferation and wound healing. The expression of the mRNA of several adenosine and P2Y receptors was shown in the immortalized murine keratinocyte cell line MSC-P5 and primary cultured keratinocytes of four different mouse strains. The nonselective adenosine receptor agonist 5'-(N-ethyl)-carboxamidoadenosine enhanced the growth of MSC-P5 cells in vitro via the A2B receptor. The proliferative stimulus of adenosine triphosphate and uridine triphosphate on this cell line was mediated by the P2Y2 receptor. The mitogenic effect of the purinergic substances was inhibited by simultaneous treatment with respective antagonists. Studies in a mouse model of dexamethasone-induced impaired wound healing showed the in vivo efficacy of the purinoceptor agonists. These studies confirm that pharmacological actions via purinoceptors offer an intriguing possibility in the treatment of impaired wound healing. Nevertheless, further investigations are needed to elucidate fully the role of purinergic mechanisms involved in wound healing.


Enprofylline protects motor neurons from in vitro excitotoxic challenge

Jelena Mojsilovic-Petrovic, Amrita Arneja, Robert G Kalb
PMID: 16909021   DOI: 10.1159/000089621

Abstract

The death of motor neurons in amyotrophic lateral sclerosis (ALS) is believed to result, in part, from unrestrained activation of glutamate receptors (excitotoxicity). In some in vitro models, excitotoxic death only occurs if motor neurons develop in the presence of the growth factor, brain-derived neurotrophic factor (BDNF).
Since the increased vulnerability of motor neurons evoked by BDNF is mediated by activation of TrkB, we sought to identify pharmacological agents that can block this pathway. Adenosine receptors are known to transactivate Trk receptors, leading us to examine the effects of manipulating of adenosine receptor signaling on Trk signaling and excitotoxic sensitivity.
Spinal cord cultures were treated with adenosine receptor agonists and antagonists. The biochemical effects on Trk signaling and excitotoxic motor neuron death were examined.
We show here that adenosine A(2a) antagonists can reduce activation of Trk receptors and are neuroprotective. Conversely, activating adenosine A(2a) receptors in the absence of BDNF signaling makes motor neurons vulnerable to excitotoxic challenge.
Selective, high-affinity adenosine A(2a) antagonists merit consideration as therapeutic agents for the treatment of ALS.


Efficacy and safety profile of xanthines in COPD: a network meta-analysis

Mario Cazzola, Luigino Calzetta, Peter J Barnes, Gerard J Criner, Fernando J Martinez, Alberto Papi, Maria Gabriella Matera
PMID: 29720510   DOI: 10.1183/16000617.0010-2018

Abstract

Theophylline can still have a role in the management of stable chronic obstructive pulmonary disease (COPD), but its use remains controversial, mainly due to its narrow therapeutic window. Doxofylline, another xanthine, is an effective bronchodilator and displays a better safety profile than theophylline. Therefore, we performed a quantitative synthesis to compare the efficacy and safety profile of different xanthines in COPD.The primary end-point of this meta-analysis was the impact of xanthines on lung function. In addition, we assessed the risk of adverse events by normalising data on safety as a function of person-weeks. Data obtained from 998 COPD patients were selected from 14 studies and meta-analysed using a network approach.The combined surface under the cumulative ranking curve (SUCRA) analysis of efficacy (change from baseline in forced expiratory volume in 1 s) and safety (risk of adverse events) showed that doxofylline was superior to aminophylline (comparable efficacy and significantly better safety), bamiphylline (significantly better efficacy and comparable safety), and theophylline (comparable efficacy and significantly better safety).Considering the overall efficacy/safety profile of the investigated agents, the results of this quantitative synthesis suggest that doxofylline seems to be the best xanthine for the treatment of COPD.


Regional differences in the adenosine A(2) receptor-mediated modulation of contractions in rat vas deferens

Carmen Diniz, Sandra Leal, Jorge Gonçalves
PMID: 12559381   DOI: 10.1016/s0014-2999(02)02926-6

Abstract

Adenosine receptors involved in modulation of contractions were characterized in the bisected rat vas deferens by combining pharmacological and immunohistochemical approaches. In both portions, noradrenaline-elicited contractions were enhanced by the adenosine A(1) receptor agonist N(6)-cyclopentyladenosine (CPA), and inhibited by the non-selective adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) in the presence of the adenosine A(1) receptor antagonist 1,3-dipropyl-8-cyclopentyl-l,3-dipropylxanthine (DPCPX). The adenosine A(2A) receptor agonist 2-p-(2-carboxyethyl)phenethyl-amino-5'-N-ethylcarboxamidoadenosine (CGS 21680) also inhibited noradrenaline-elicited contractions but only in the prostatic portion. Contractions elicited by the stable ATP analogue alpha,beta-methyleneATP (alpha,beta-MeATP) were inhibited only by NECA in the presence of DPCPX and only in the prostatic portion. This study provides functional evidence for the presence, in both portions of the rat vas deferens, of an adenosine A(1) receptor-mediated enhancement and of an adenosine A(2) receptor-mediated inhibition of contractions. The latter effect is mediated by both A(2A) and A(2B) subtypes in the prostatic portion but only by the A(2B) subtype in the epididymal portion. This regional variation is supported by the immunohistochemical results that revealed an adenosine A(2A) receptor immunoreactivity not co-localized with nerve fibres more abundant in the prostatic than in the epididymal portion.


Inhibition of human mast cell activation with the novel selective adenosine A(2B) receptor antagonist 3-isobutyl-8-pyrrolidinoxanthine (IPDX)(2)

I Feoktistov, E M Garland, A E Goldstein, D Zeng, L Belardinelli, J N Wells, I Biaggioni
PMID: 11705449   DOI: 10.1016/s0006-2952(01)00765-1

Abstract

The antiasthmatic drug enprofylline was the first known selective, though not potent, A(2B) antagonist. On the basis of structure-activity relationships (SARs) of xanthine derivatives, we designed a novel selective adenosine A(2B) receptor antagonist, 3-isobutyl-8-pyrrolidinoxanthine (IPDX), with potency greater than that of enprofylline. IPDX displaced [3H]ZM241385 ([3H]4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a]-[1,3,5]triazin-5-ylamino]ethyl)phenol) from human A(2B) adenosine receptors with a K(i) value of 470 +/- 2 nM and inhibited A(2B)-dependent cyclic AMP (cAMP) accumulation in human erythroleukemia (HEL) cells with a K(B) value of 625 +/- 71 nM. We found that IPDX was more selective than enprofylline toward human A(2B) receptors. It was 38-, 55-, and 82-fold more selective for human A(2B) than for human A(1) (K(i) value of 24 +/- 8 microM), human A(2A) (K(B) value of 36 +/- 8 microM), and human A(3) (K(i) value of 53 +/- 10 microM) adenosine receptors, respectively. IPDX inhibited NECA (5'-N-ethylcarboxamidoadenosine)-induced interleukin-8 secretion in human mast cells (HMC-1) with a potency close to that determined for A(2B)-mediated cAMP accumulation in HEL cells, thus confirming the role of A(2B) adenosine receptors in mediating human mast cell activation. Since adenosine triggers bronchoconstriction in asthmatic patients through human mast cell activation, IPDX may become a basis for the development of new antiasthmatic drugs with improved properties compared with those of enprofylline. Our data demonstrate that IPDX can be used as a tool to differentiate between A(2B) and other adenosine receptor-mediated responses.


Adenosine receptor antagonists and retinal neovascularization in vivo

R P Mino, P E Spoerri, S Caballero, D Player, L Belardinelli, I Biaggioni, M B Grant
PMID: 11726639   DOI:

Abstract

The role of adenosine receptor (AdoR) antagonists in human retinal endothelial cell function in vitro has previously been determined. In this study, efficacy of AdoR antagonist administration in reducing retinal neovascularization was examined in a mouse pup model of oxygen-induced retinopathy.
A previously described model of oxygen-induced retinal neovascularization in newborn mouse pups was used to examine the effect of various AdoR antagonists on neovascularization. The nonselective AdoR antagonist xanthine amine congener (XAC), the A(2A)-selective antagonist ZM241385, the A(2B)-selective antagonists 3-N-propylxanthine (enprofylline) and 3-isobutyl-8-pyrrolidinoxanthine (IPDX), and the A(1)-selective antagonist cyclopentyl-1,3-dipropylxanthine (CPX) were used. After the hyperoxia exposure the animals received daily intraperitoneal injections of pharmacologically relevant doses of AdoR antagonists for 5 days. Control animals received vehicle (0.1% dimethyl sulfoxide [DMSO]) alone. The animals were then killed and perfused with fluorescein-dextran. Wholemounts of retinas from one eye were prepared and examined, whereas the retinas of the contralateral eye were embedded, sectioned, and stained for counting neovascular nuclei extending beyond the internal limiting membrane into the vitreous.
Angiography of wholemount retinas showed reduction of neovascular tufts in animals treated with selective A(2B) AdoR antagonists. Quantification of the extraretinal neovascular nuclei showed that only animals treated with XAC, enprofylline, or IPDX showed a significant reduction in retinal neovascularization. By contrast, neither CPX nor ZM241385 had an effect on neovascularization.
The A(2B)-selective AdoR antagonists inhibited oxygen-induced retinal neovascularization in vivo and may provide a basis for developing pharmacologic therapies for the treatment of proliferative retinopathies.


Antioxidant and radical scavenging properties of 8-oxo derivatives of xanthine drugs pentoxifylline and lisofylline

V B Bhat, K M Madyastha
PMID: 11700041   DOI: 10.1006/bbrc.2001.5922

Abstract

The antioxidant and radical scavenging properties of 8-oxo derivatives of pentoxifylline, lisofylline, enprofylline (3-propyl xanthine), and 1,7-dimethyl enprofylline were studied in vitro. The results show that 8-oxopentoxifylline and 8-oxolisofylline are significantly better hydroxyl and peroxyl radical scavengers and more potent inhibitors of t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes than the parent drugs. The hydroxyl radical scavenging property of 8-oxoenprofylline and its analogue 1,7-dimethyl-8-oxoenprofylline is marginally better than their corresponding xanthines. Interestingly, 1,7-dimethyl-8-oxoenprofylline is an effective inhibitor of lipid peroxidation whereas enprofylline, 1,7-dimethylenprofylline, and 8-oxoenprofylline exhibit significantly less activity. All the 8-oxo derivatives tested are better hydroxyl radical scavengers than uric acid, a natural antioxidant and a free radical scavenger in humans. The rate constant for the reaction between 8-oxopentoxifylline and hydroxyl radical is 1.6-4.2 x 10(10) M(-1) s(-1) which is comparable to that of dimethyl sulfoxide (1.4-1.6 x 10(10) M(-1) s(-1)) and better than that of mannitol (1.9-2.5 x 10(9) M(-1) s(-1)), the known hydroxyl radical scavengers. Both 8-oxo pentoxifylline (IC(50), 1.8 +/- 0.08 microM) and 8-oxolisofylline (IC(50), 2.2 +/- 0.13 microM) are as efficient peroxyl radical scavengers as uric acid (IC(50), 1.9 +/- 0.05 microM). The results presented clearly indicate that the anti-inflammatory property of pentoxifylline and lisofylline is exerted more through their 8-oxo derivatives than through the parent drugs.


Adenosine-mediated hypotension in in vivo guinea-pig: receptors involved and role of NO

P Nieri, E Martinotti, V Calderone, M C Breschi
PMID: 11606314   DOI: 10.1038/sj.bjp.0704301

Abstract

1. Adenosine produced a biphasic lowering of the mean BP with a drastic bradycardic effect at the highest doses. The first phase hypotensive response was significantly reduced by the nitric oxide (NO) synthase inhibitor L-NAME. 2. The A(2a)/A(2b) agonist NECA produced hypotensive and bradycardic responses similar to those elicited by adenosine, which were not significantly modified by the A(2b) antagonist enprofylline. 3. The A(2a) agonist CGS 21680 did not significantly influence basal HR while induced a hypotensive response antagonized by the A(2a) selective antagonist ZM 241385, and reduced by both L-NAME and the guanylate cyclase inhibitor methylene blue. 4. The A(1) agonist R-PIA showed a dose-dependent decrease in BP with a drastic decrease in HR at the highest doses. The A(1) selective antagonist DPCPX significantly reduced the bradycardic activity and also the hypotensive responses obtained with the lowest doses while it increased those obtained with the highest ones. 5. The A(1)/A(3) agonist APNEA, in the presence of the xanthinic non-selective antagonist 8-pSPT, maintained a significant hypotensive, but not bradycardic, activity, not abolished by the histamine antagonist diphenhydramine. 6. The selective A(3) agonist IB-MECA revealed a weak hypotensive and bradycardic effect, but only at the highest doses. 7. In conclusion, in the systemic cardiovascular response to adenosine two major components may be relevant: an A(2a)- and NO-mediated hypotension, and a bradycardic effect with a consequent hypotension, via atypical A(1) receptors. Finally, an 8-pSPT-resistant hypotensive response not attributable to A(3) receptor-stimulation or to release of histamine by mastocytes or other immune cells was observed.


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